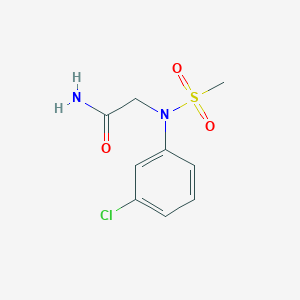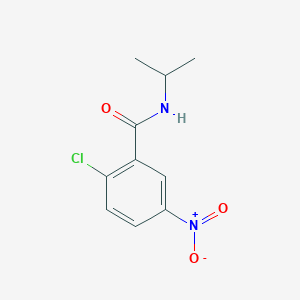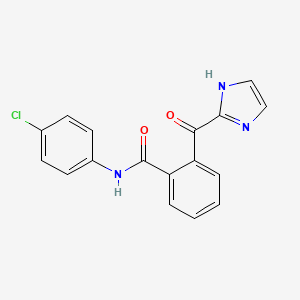![molecular formula C15H13BrO4 B5761360 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, also known as BMHBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BMHBA is a derivative of salicylic acid and has been synthesized through various methods, including the reaction of 2-bromo-4-(hydroxymethyl)phenol with benzoyl chloride.
Mécanisme D'action
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of inflammatory mediators. By inhibiting COX-2 activity, this compound can reduce inflammation in the body. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of cancer.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, antioxidant, and anticancer effects. By inhibiting COX-2 activity, this compound can reduce inflammation in the body. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to induce apoptosis in cancer cells, which can prevent the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has several advantages for lab experiments, including its ability to inhibit COX-2 activity, its antioxidant properties, and its potential anticancer effects. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid, including its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the safety and efficacy of this compound as a potential anticancer agent. Other future directions for research on this compound include its potential use as an antioxidant and its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid can be synthesized through various methods, including the reaction of 2-bromo-4-(hydroxymethyl)phenol with benzoyl chloride. This reaction results in the formation of this compound, which can then be purified through recrystallization. Other methods of synthesis include the reaction of salicylic acid with 2-bromo-4-(hydroxymethyl)phenol in the presence of a catalyst.
Applications De Recherche Scientifique
4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been studied for its potential anticancer effects, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-[[2-bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-7,17H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXIMKNCGEPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
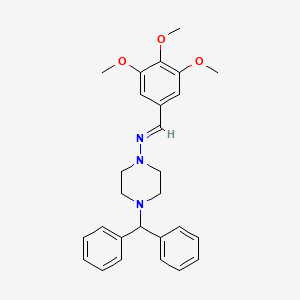
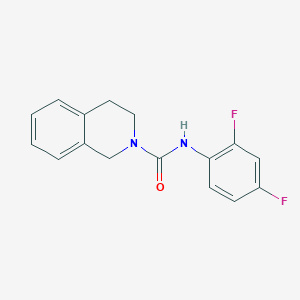
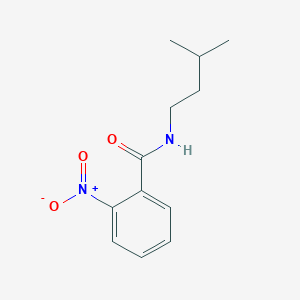
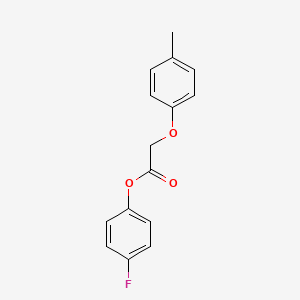
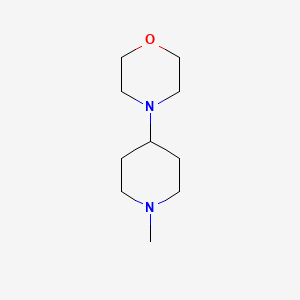
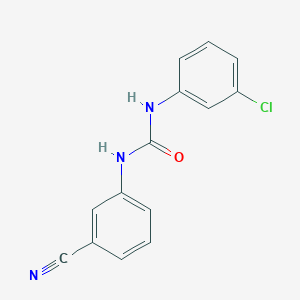
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)
